molecular formula C8H11F3O3S B3050711 Cyclohept-1-en-1-yl trifluoromethanesulfonate CAS No. 28075-51-6

Cyclohept-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B3050711
CAS No.: 28075-51-6
M. Wt: 244.23 g/mol
InChI Key: NIHXETKTKWAKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohept-1-en-1-yl trifluoromethanesulfonate ( 28075-51-6) is a specialized organic compound with the molecular formula C8H11F3O3S, characterized by a cycloheptene ring functionalized with a highly reactive trifluoromethanesulfonate (triflate) group . This structure makes it a valuable building block in synthetic organic chemistry, primarily due to the triflate group acting as a superior leaving group, which facilitates efficient nucleophilic substitution reactions . Researchers utilize this compound as a versatile electrophile in various key transformations. It is particularly effective in palladium-catalyzed cross-coupling reactions (e.g., Kumada, Suzuki, Stille), enabling the formation of new carbon-carbon bonds which is crucial for constructing complex molecular architectures . Its application extends to the synthesis of complex cyclic structures found in natural products and bioactive molecules, as well as in polymer chemistry for modifying cyclic olefin-based monomers . One demonstrated use is in a synthetic route towards the sesquiterpene 5- epi -α-bulnesene, where a similar cycloheptenyl triflate underwent a nickel-catalyzed hydroalumination and iodination sequence . The compound is supplied as a high-purity liquid . To maintain stability and performance, it is essential to store it under an inert atmosphere at cool temperatures (2-8°C) . Please note that this product is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohepten-1-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-7-5-3-1-2-4-6-7/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHXETKTKWAKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313086
Record name Cyclohept-1-en-1-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28075-51-6
Record name NSC266187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohept-1-en-1-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silyl Enol Ether Formation

Cycloheptanone serves as the starting material, undergoing silylation with triethylsilyl chloride (TESCl) in the presence of a base such as triethylamine or sodium hydride. This step protects the ketone as its silyl enol ether, (cyclohept-1-en-1-yloxy)triethylsilane, to prevent undesired side reactions during subsequent deprotonation.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.
  • Temperature: 0°C to ambient temperature.
  • Yield: >90% after purification via distillation or column chromatography.

Lithium Enolate Generation

The silyl enol ether is treated with LDA (2.5 equivalents) and tert-butoxide (t-BuOK, 2.5 equivalents) in hexane at ambient temperature. This step induces deprotonation, forming a stabilized lithium enolate intermediate. The choice of LDA ensures selective deprotonation at the α-position, critical for regioselective triflation.

Key Observations:

  • Kinetic Control: LDA promotes kinetic deprotonation, favoring the less substituted enolate.
  • Solvent Effects: Hexane enhances enolate stability by minimizing solvation, while THF co-solvents accelerate reaction rates.

Triflation with Comins’ Reagent

The lithium enolate is quenched with Comins’ reagent (2.0 equivalents) in THF at −78°C. This low-temperature step minimizes premature triflate decomposition and ensures high electrophilic trapping efficiency.

Optimization Highlights:

  • Stoichiometry: Excess Comins’ reagent (2.0 equivalents) drives the reaction to completion.
  • Workup: Aqueous quenching followed by extraction with dichloromethane and silica gel chromatography yields the pure triflate.

Representative Data:

Step Reagent Equivalents Temperature Yield (%)
Silylation TESCl 1.2 0°C 92
Deprotonation LDA/t-BuOK 2.5/2.5 rt 85
Triflation Comins’ Reagent 2.0 −78°C 78

Modified Guitián-Peña Approach for Enhanced Regioselectivity

Guitián and Peña’s methodology, adapted for cycloheptenyl systems, introduces a silyl group transfer strategy to bypass competing elimination pathways. This approach leverages a silyl-protected enol ether intermediate, enabling regiocontrolled triflation under milder conditions.

Silyl Group Transfer Mechanism

The reaction proceeds via a Brook rearrangement-like process, where the silyl group migrates from oxygen to the adjacent carbon, forming a trisubstituted enolate. This intermediate reacts with Comins’ reagent to install the triflate group at the desired position.

Critical Parameters:

  • Base: Sodium hexamethyldisilazide (NaHMDS) substitutes LDA to enhance silyl transfer efficiency.
  • Solvent System: Hexane/THF (4:1) balances enolate stability and reactivity.

Water as a Mediator for Isomerization

Controlled addition of water (1.5 equivalents) promotes isomerization of the enolate, shifting the equilibrium toward the thermodynamically favored triflation site. This step is pivotal for achieving >90% regioselectivity in cycloheptenyl triflate synthesis.

Table: Effect of Water on Triflate Yield

Water (equiv) Triflate Yield (%) Byproduct Formation (%)
0 <5 95 (1,2-cycloheptadiene)
1.5 91 9
3.0 76 24

Nickel-Catalyzed Reductive Vinylation for Functionalized Substrates

A recent advancement employs nickel catalysis to couple cycloheptenyl triflate with α-amino acid precursors, demonstrating its utility in complex molecule synthesis. While primarily an application, this method informs triflate preparation under reductive conditions.

Reaction Setup and Catalytic Cycle

A Schlenk tube charged with NiCl₂(Py)₄, dtBBPy ligand, Zn, MgCl₂, and TBAI facilitates the reductive coupling. Cycloheptenyl triflate (1.5 equivalents) reacts with the substrate in 1,4-dioxane at 60°C, yielding functionalized α-amino acids.

Insights:

  • Ligand Role: dtBBPy enhances nickel’s oxidative addition efficiency into the triflate bond.
  • Additives: TBAI mitigates halide exchange, preserving catalytic activity.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield (%) Scalability
LDA/Comins’ Reagent High regioselectivity, robust Sensitive to moisture 78 Multi-gram
Guitián-Peña Silyl Transfer Mild conditions, avoids strong bases Requires silyl enol ether prep 91 Pilot-scale
Nickel-Catalyzed Functional group tolerance Limited to coupling applications 65 Small-scale

Chemical Reactions Analysis

Types of Reactions

Cyclohept-1-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Bases: Bases such as pyridine or triethylamine are often used to neutralize byproducts.

    Catalysts: Palladium catalysts are frequently employed in coupling reactions.

Major Products

    Cycloheptadiene Derivatives: Formed through elimination reactions.

    Substituted Cycloheptenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Cyclohept-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohept-1-en-1-yl trifluoromethanesulfonate involves the activation of the triflate group, making it a good leaving group in substitution and elimination reactions. The triflate group stabilizes the transition state, facilitating the reaction process. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition to the palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Cyclohex-1-en-1-yl Trifluoromethanesulfonate

  • Structure : Six-membered cyclohexene ring (C₇H₉F₃O₃S, MW 230.2) .
  • Synthesis : Prepared via Hanack’s procedure using ketones, sodium carbonate, and triflic anhydride .
  • Reactivity : Used to generate cyclohexyne via silylated intermediates (e.g., 2-(triethylsilyl)cyclohex-1-en-1-yl triflate) under basic conditions .
  • Applications : Precursor for strained alkynes and cyclotrimerization reactions (e.g., forming 3-oxo and 3-hydroxy derivatives with 79–83% yields) .
  • Safety : Classified with hazard statements H302, H312, H332, H335, and H314 .

6,6-Dimethylcyclohex-1-en-1-yl Trifluoromethanesulfonate

  • Structure : Cyclohexene ring with two methyl substituents (C₉H₁₃F₃O₃S, MW 258.26) .
  • Reactivity : Increased steric hindrance from methyl groups slows reaction kinetics compared to unsubstituted analogs.
  • Applications: Limited data, but likely used in tailored coupling reactions requiring bulky substrates.

Cyclooct-1-en-1-yl and Cyclododec-1-en-1-yl Trifluoromethanesulfonates

  • Structure : Larger 8- and 12-membered rings, respectively .
  • Reactivity : Reduced ring strain compared to cycloheptenyl/cyclohexenyl analogs, leading to slower elimination kinetics.
  • Applications : Less common in synthesis due to lower reactivity but useful for macrocyclic systems.

3-Oxo- and 3-Hydroxycyclohex-1-en-1-yl Trifluoromethanesulfonates

  • Structure : Functionalized cyclohexene rings with ketone or hydroxyl groups .
  • Synthesis: 3-Oxo derivative synthesized via triflation of cyclohexanone (79% yield); 3-hydroxy derivative via DIBAL-H reduction (83% yield).
  • Reactivity : Functional groups enable further derivatization (e.g., oxidation, substitution).

Silylated Cyclohexenyl Triflates (e.g., 2-(Triethylsilyl)cyclohex-1-en-1-yl Triflate)

  • Structure : Triethylsilyl group at C2 position .
  • Synthesis : Multi-step process involving NaI, LDA, and t-BuOK (Table 1 in ).
  • Reactivity : Generates cyclohexyne upon desilylation and triflate elimination. Water content critically affects isomerization yields .

Alkyl Triflates (e.g., Methyl, Ethyl Triflates)

  • Structure: Non-cyclic triflates with simple alkyl groups .
  • Reactivity : Highly electrophilic; used for O- or S-alkylation under microwave conditions (e.g., methyl triflate with Cs₂CO₃ in acetonitrile) .
  • Safety : Methyl triflate is highly toxic (H314: causes severe burns) .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Reactivity Synthesis Yield (%) Applications
Cyclohept-1-en-1-yl triflate C₈H₁₁F₃O₃S 258.24 Cross-coupling (Ni-catalyzed) 57 Complex molecule synthesis (e.g., 5-epi-α-Bulnesene)
Cyclohex-1-en-1-yl triflate C₇H₉F₃O₃S 230.2 Cyclohexyne generation, cyclotrimerization 79–83 Strained alkyne precursors
6,6-Dimethylcyclohex-1-en-1-yl triflate C₉H₁₃F₃O₃S 258.26 Sterically hindered couplings N/A Tailored macrocycles
3-Oxocyclohex-1-en-1-yl triflate C₇H₇F₃O₄S 244.19 Functional group derivatization 79 Oxidation/reduction reactions
Methyl triflate C₂H₃F₃O₃S 164.10 O/S-alkylation 57–83 Chemoselective alkylation

Key Findings and Trends

Ring Size and Reactivity : Smaller rings (cyclohexene, cycloheptene) exhibit higher reactivity due to increased ring strain, favoring elimination or coupling reactions .

Substituent Effects :

  • Electron-withdrawing groups (e.g., triflate) enhance leaving-group ability.
  • Bulky substituents (e.g., triethylsilyl, methyl) modulate reaction pathways and selectivity .

Synthetic Efficiency : Hanack’s method provides straightforward access to unfunctionalized triflates, while multi-step syntheses are required for silylated or functionalized derivatives .

Safety Considerations : All triflates are hazardous, but methyl triflate poses acute toxicity risks, whereas cyclic analogs have broader hazard profiles .

Biological Activity

Cyclohept-1-en-1-yl trifluoromethanesulfonate, an organic compound with a unique cycloheptene ring structure and a trifluoromethanesulfonate functional group, has garnered interest in the field of synthetic organic chemistry. While specific biological data on this compound is limited, insights can be drawn from its chemical properties and the behavior of structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H9F3O3SC_7H_9F_3O_3S, with a molecular weight of approximately 244.23 g/mol. The trifluoromethanesulfonate group enhances its electrophilic character, making it a potent substrate for nucleophilic attack, which is essential for various chemical transformations.

Biological Activity Insights

Although direct studies on the biological activity of this compound are scarce, compounds with similar functional groups often exhibit significant biological properties. The trifluoromethanesulfonate moiety is known for its ability to modify biological molecules, potentially influencing enzyme activity or cellular signaling pathways.

Potential Biological Mechanisms

  • Enzyme Modification : Trifluoromethanesulfonates can act as electrophiles, modifying nucleophilic residues in enzymes, which may alter their activity.
  • Cellular Signaling : By influencing signaling pathways, these compounds could impact various cellular processes, including proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the potential biological implications of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Cyclopent-1-en-1-yl trifluoromethanesulfonateC5H5F3O3SC_5H_5F_3O_3SSmaller ring size; different reactivity profile
1-Cyclohexenyl trifluoromethanesulfonateC6H7F3O3SC_6H_7F_3O_3SLarger ring; potential for different stereochemistry
Cyclobutyl trifluoromethanesulfonateC4H7F3O3SC_4H_7F_3O_3SSmaller cyclic structure; higher strain

Case Studies and Research Findings

While specific case studies on this compound are not available, research into related compounds provides insights into potential applications:

  • Anticancer Activity : Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. For instance, certain trifluoromethanesulfonates have shown promise in targeting specific proteins involved in tumor growth .
  • Neuroprotective Effects : Some derivatives of cyclic compounds have exhibited neuroprotective properties by modulating inflammatory pathways and promoting nerve growth factor (NGF)-mediated effects in neuronal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohept-1-en-1-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
Cyclohept-1-en-1-yl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.